molecular formula C27H29N3O2 B11457403 2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-N-propylbenzamide

2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-N-propylbenzamide

Cat. No.: B11457403
M. Wt: 427.5 g/mol
InChI Key: AKVHOCABWUMSEQ-UHFFFAOYSA-N
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Description

N-PROPYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline moiety, which is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PROPYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-PROPYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety would yield isoquinoline derivatives, while reduction of the benzamide group would yield the corresponding amine .

Scientific Research Applications

N-PROPYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-PROPYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    N-propyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamide:

Uniqueness

N-PROPYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE is unique due to its specific substitution pattern and the presence of both the tetrahydroisoquinoline and benzamide moieties. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]-N-propylbenzamide

InChI

InChI=1S/C27H29N3O2/c1-2-16-28-27(32)24-9-5-6-10-25(24)29-26(31)22-13-11-20(12-14-22)18-30-17-15-21-7-3-4-8-23(21)19-30/h3-14H,2,15-19H2,1H3,(H,28,32)(H,29,31)

InChI Key

AKVHOCABWUMSEQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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